molecular formula C11H14F3N3 B1401659 N-(Piperidin-1-yl)-5-(trifluoromethyl)-pyridin-2-amine CAS No. 1551846-40-2

N-(Piperidin-1-yl)-5-(trifluoromethyl)-pyridin-2-amine

Cat. No.: B1401659
CAS No.: 1551846-40-2
M. Wt: 245.24 g/mol
InChI Key: MAKUBWPLIUBAOA-UHFFFAOYSA-N
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Description

N-(Piperidin-1-yl)-5-(trifluoromethyl)-pyridin-2-amine is a compound that has garnered significant interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a piperidine ring attached to a pyridine ring, with a trifluoromethyl group at the 5-position of the pyridine ring. The presence of the trifluoromethyl group imparts unique electronic properties to the compound, making it a valuable candidate for various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Piperidin-1-yl)-5-(trifluoromethyl)-pyridin-2-amine typically involves the reaction of 5-(trifluoromethyl)-2-chloropyridine with piperidine. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction conditions often include heating the mixture to a temperature of around 100°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(Piperidin-1-yl)-5-(trifluoromethyl)-pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

N-(Piperidin-1-yl)-5-(trifluoromethyl)-pyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of materials with specific electronic properties, such as in the field of organic electronics.

Mechanism of Action

The mechanism of action of N-(Piperidin-1-yl)-5-(trifluoromethyl)-pyridin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to interact with biological targets, such as enzymes or receptors, by influencing its electronic properties. This interaction can lead to the modulation of various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Piperidin-1-yl)-8-(trifluoromethyl)quinoline: Another compound with a piperidine ring and a trifluoromethyl group, but with a quinoline core instead of a pyridine core.

    N-(Piperidin-1-yl)-3-(trifluoromethyl)-pyridin-2-amine: A similar compound with the trifluoromethyl group at the 3-position instead of the 5-position.

Uniqueness

N-(Piperidin-1-yl)-5-(trifluoromethyl)-pyridin-2-amine is unique due to the specific positioning of the trifluoromethyl group at the 5-position of the pyridine ring. This positioning can significantly influence the compound’s electronic properties and reactivity, making it distinct from other similar compounds.

Properties

IUPAC Name

N-piperidin-1-yl-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3/c12-11(13,14)9-4-5-10(15-8-9)16-17-6-2-1-3-7-17/h4-5,8H,1-3,6-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAKUBWPLIUBAOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)NC2=NC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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